3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
This compound belongs to the 1,2,4-triazole-indole hybrid family, characterized by a triazole core substituted with an isopropylthio group at position 5, a 4-methoxyphenyl group at position 4, and an indole moiety at position 2. Such hybrids are synthesized via multistep reactions involving thiol alkylation, cyclization, and coupling strategies, as exemplified by analogous compounds in the literature .
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13(2)26-20-23-22-19(17-12-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-3)11-9-14/h4-13,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDDFKXGOGOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole and triazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in substituents on the triazole ring and the indole linkage. Key examples include:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound confers higher thermal stability (evidenced by melting points >300°C in analogues) compared to halogenated derivatives (e.g., 4-ClPh or 4-FPh) .
Physicochemical Properties
- Solubility : The isopropylthio group enhances lipophilicity (logP ~3.5 estimated) relative to hydrophilic analogues with hydroxyl or carboxylate groups .
- Synthetic Yield : The target compound’s synthesis likely mirrors methods for similar triazole-thiol derivatives, such as alkylation of triazole-3-thiols with isopropyl halides in polar aprotic solvents (e.g., DMF) using bases like Cs₂CO₃ (yields ~70–85%) .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
Biological Activity
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazole derivatives and features a unique structure that combines a triazole ring with an indole moiety, along with an isopropylthio and a methoxyphenyl group.
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and isothiocyanates.
- Indole Synthesis : Often performed via Fischer indole synthesis using phenylhydrazine and suitable carbonyl compounds.
- Final Coupling : The triazole and indole components are combined to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal effects against common pathogens such as Candida species.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| C. albicans | 50 |
| C. glabrata | 75 |
Anticancer Potential
The compound has been investigated for its anticancer properties as well. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways associated with growth and apoptosis.
Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its broad-spectrum antimicrobial activity and potential as a lead compound for drug development.
- Another research article in Phytotherapy Research focused on its anticancer effects, demonstrating significant cytotoxicity against multiple cancer cell lines.
- A comparative study indicated that the presence of the isopropylthio group enhances both antimicrobial and anticancer activities compared to similar compounds lacking this moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
